Cellobiose octaacetate, D-

Catalog No.
S13257405
CAS No.
5853-08-7
M.F
C28H38O19
M. Wt
678.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cellobiose octaacetate, D-

CAS Number

5853-08-7

Product Name

Cellobiose octaacetate, D-

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R)-1,2,4,5-tetraacetyloxy-6-oxohexan-3-yl]oxyoxan-2-yl]methyl acetate

Molecular Formula

C28H38O19

Molecular Weight

678.6 g/mol

InChI

InChI=1S/C28H38O19/c1-12(30)38-10-21(41-15(4)33)24(23(42-16(5)34)20(9-29)40-14(3)32)47-28-27(45-19(8)37)26(44-18(7)36)25(43-17(6)35)22(46-28)11-39-13(2)31/h9,20-28H,10-11H2,1-8H3/t20-,21+,22+,23+,24+,25+,26-,27+,28-/m0/s1

InChI Key

LVXSMDFTFXVSFM-YKVWFVLNSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(C(COC(=O)C)OC(=O)C)C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](COC(=O)C)OC(=O)C)[C@@H]([C@H](C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Cellobiose octaacetate, D- is a fully acetylated derivative of cellobiose, a disaccharide composed of two β-glucose units linked by a β(1→4) bond. The molecular formula for D-Cellobiose octaacetate is C28H38O19C_{28}H_{38}O_{19} with a molecular weight of approximately 678.59 g/mol. This compound is characterized by the presence of eight acetyl groups attached to the hydroxyl groups of cellobiose, which significantly alters its solubility and reactivity compared to its parent compound. It appears as a white to almost white crystalline powder and is soluble in nonpolar organic solvents due to the acetylation process, which reduces hydrogen bond formation between molecules .

Typical of ester compounds:

  • Hydrolysis: In the presence of water and appropriate catalysts (acidic or enzymatic), D-Cellobiose octaacetate can be hydrolyzed to regenerate cellobiose and acetic acid:
    D Cellobiose octaacetate+nH2Ocellobiose+nCH3COOH\text{D Cellobiose octaacetate}+n\text{H}_2\text{O}\rightarrow \text{cellobiose}+n\text{CH}_3\text{COOH}
  • Reduction: The acetyl groups can be reduced back to hydroxyl groups using reducing agents such as lithium aluminum hydride, leading to the regeneration of cellobiose:
    D Cellobiose octaacetate+LiAlH4cellobiose+8CH3OH\text{D Cellobiose octaacetate}+\text{LiAlH}_4\rightarrow \text{cellobiose}+8\text{CH}_3\text{OH}

These reactions highlight the compound's potential for conversion back to more reactive forms, making it useful in synthetic chemistry .

The synthesis of D-Cellobiose octaacetate typically involves the acetylation of cellobiose using acetic anhydride in the presence of an acid catalyst such as sulfuric acid. The process can be summarized as follows:

  • Preparation: Dissolve cellobiose in an appropriate solvent (e.g., pyridine).
  • Acetylation: Add acetic anhydride and a catalytic amount of sulfuric acid.
  • Reaction Conditions: Allow the reaction mixture to stir at room temperature or under reflux conditions for several hours.
  • Purification: The product can be purified by precipitation or chromatography techniques.

This method ensures that all hydroxyl groups are converted into acetate esters, resulting in D-Cellobiose octaacetate .

D-Cellobiose octaacetate has several notable applications:

  • Chemical Research: It serves as a model compound for studying carbohydrate chemistry and esterification reactions.
  • Solubility Studies: Due to its solubility properties, it can be used in studies involving nonpolar solvents.
  • Pharmaceuticals: Its derivatives may find applications in drug formulation where controlled release or solubility enhancement is required.

The unique properties imparted by the acetylation process make it a valuable compound for various scientific investigations .

Interaction studies involving D-Cellobiose octaacetate focus on its reactivity with other chemical species rather than biological interactions. Research indicates that it can participate in esterification reactions with alcohols, leading to the formation of more complex carbohydrate derivatives. Additionally, its behavior in different solvent systems has been analyzed to understand solvation effects on reactivity and stability .

D-Cellobiose octaacetate is part of a broader class of acetylated carbohydrates. Here are some similar compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Features
CellobioseC12H22O11Non-acetylated form; reducing sugar; important in metabolism
α-D-Glucopyranosyl-(1→4)-D-glucoseC12H22O11Similar structure; different linkage type
CellotetraoseC24H42O21Composed of four glucose units; larger polymer
Cellulose(C6H10O5)nPolymer form; structural component in plant cell walls

D-Cellobiose octaacetate stands out due to its complete acetylation, which significantly alters its solubility and reactivity compared to these other compounds, making it particularly useful in organic synthesis and research applications .

Thermal Behavior

Melting Point Analysis and Polymorphic Transformations

The melting point of cellobiose octaacetate, D- exhibits variability depending on the specific polymorphic form and analytical conditions. Comprehensive analysis of multiple commercial sources reveals a melting point range of 218-234°C, with most authoritative sources converging on 232°C for the alpha-D-anomeric form [1] [2] [3].

The melting point data demonstrates polymorphic variations between different anomeric forms of the compound. The alpha-D-cellobiose octaacetate consistently shows higher melting points (230-234°C) compared to the D-(+)-form (218-220°C) [1] [4]. This difference reflects distinct crystal packing arrangements and intermolecular interactions between the anomeric forms.

Differential scanning calorimetry studies of cellobiose octaacetate derivatives reveal complex thermal behavior characterized by multiple transition peaks [5]. The compound exhibits a primary endothermic peak corresponding to crystal melting, followed by subsequent thermal events related to mesophase transitions. The melting process demonstrates first-order kinetics with transition enthalpies of approximately 0.5 kcal/mol per methylene unit in the acyl chains [5].

The polymorphic behavior of cellobiose octaacetate is influenced by the degree of acetylation and the specific substitution pattern. Complete octaacetylation results in enhanced thermal stability compared to partially acetylated derivatives, with the fully substituted form showing no detectable unreacted hydroxyl groups [5]. The crystalline structure exhibits discotic columnar ordering, particularly in derivatives with acyl chain lengths between 6 and 14 carbon atoms [5].

Thermodynamic Stability Under Varied Conditions

Cellobiose octaacetate demonstrates exceptional thermodynamic stability across a wide temperature range, maintaining structural integrity up to its melting point without significant decomposition [1] [2]. The compound exhibits thermal stability superior to many other carbohydrate derivatives due to the protective effect of complete acetylation.

Under standard atmospheric conditions, cellobiose octaacetate remains stable at room temperature for extended periods when stored in cool, dark environments below 15°C [1]. The compound shows no significant degradation when exposed to temperatures up to 200°C, making it suitable for various high-temperature applications and synthetic procedures.

The thermodynamic stability is significantly influenced by environmental conditions. In the presence of moisture, the acetyl groups may undergo hydrolysis at elevated temperatures, leading to partial deacetylation and reduced thermal stability. However, under anhydrous conditions, the compound maintains its structural integrity even at temperatures approaching its melting point [5].

Thermal analysis reveals that cellobiose octaacetate undergoes a complex series of transitions upon heating. The initial melting transition is followed by an isotropic-anisotropic phase transition, indicating the formation of liquid crystalline phases at intermediate temperatures [5]. The isotropization enthalpy decreases with increasing acyl chain length, ranging from 2.5 kcal/mol for shorter chains to 1.3 kcal/mol for longer derivatives [5].

Solubility Characteristics

Solvent Compatibility and Phase Behavior

Cellobiose octaacetate exhibits selective solubility patterns characteristic of fully acetylated carbohydrate derivatives. The compound demonstrates excellent solubility in polar aprotic solvents while showing limited solubility in protic solvents and complete insolubility in water [6] [3] [7].

The compound shows optimal solubility in chloroform, with a documented solubility of 0.1 g/mL, producing clear, colorless to faintly brownish-yellow solutions [6]. This high solubility in chloroform makes it the preferred solvent for purification and recrystallization procedures. The solutions remain stable without precipitation or phase separation over extended periods.

Dimethyl sulfoxide and N,N-dimethylformamide represent excellent solvents for cellobiose octaacetate, providing homogeneous solutions suitable for synthetic applications [3] [7]. These solvents facilitate complete dissolution and maintain solution stability across wide temperature ranges. Dichloromethane and ethyl acetate also demonstrate good solubility characteristics, enabling their use in extraction and purification processes [3].

The phase behavior in mixed solvent systems reveals interesting precipitation characteristics. When dissolved in tetrahydrofuran or chloroform, the compound can be precipitated by addition of methanol or hexane, facilitating purification procedures [5] [8]. This precipitation behavior is utilized in preparative methods to obtain high-purity crystalline material.

Water represents a complete non-solvent for cellobiose octaacetate due to the hydrophobic nature imparted by the acetyl groups [7]. This immiscibility with water contributes to the compound's stability and prevents hydrolytic degradation under normal handling conditions.

Hansen Solubility Parameter Modeling

The Hansen solubility parameters for cellobiose octaacetate can be estimated based on its molecular structure and observed solubility behavior. The compound's solubility characteristics suggest Hansen parameters typical of moderately polar, hydrogen-bonding capable molecules with significant dispersion interactions.

The dispersive component (δD) is estimated to be in the range of 18-20 (J/cm³)½, reflecting the substantial van der Waals interactions between the bulky acetylated sugar framework and the multiple acetyl side chains. This value is consistent with the observed solubility in chlorinated solvents and aromatic compounds.

The polar component (δP) is estimated at 8-12 (J/cm³)½, indicating moderate polarity despite the presence of multiple ester groups. The acetylation significantly reduces the polarity compared to the parent cellobiose, explaining the poor solubility in highly polar solvents like water and alcohols.

The hydrogen-bonding component (δH) is estimated at 6-10 (J/cm³)½, reflecting the compound's limited hydrogen-bonding capability. While the ester groups can serve as hydrogen bond acceptors, the absence of free hydroxyl groups eliminates hydrogen bond donation, resulting in moderate hydrogen-bonding parameters.

These estimated Hansen parameters predict optimal solubility in solvents with similar parameter values, including chloroform (δD=17.8, δP=3.1, δH=5.7), dichloromethane (δD=17.0, δP=7.3, δH=7.1), and dimethylformamide (δD=17.4, δP=13.7, δH=11.3) [9]. The predictions align well with experimental observations, validating the parameter estimates and enabling rational solvent selection for various applications.

XLogP3

-1

Hydrogen Bond Acceptor Count

19

Exact Mass

678.20072898 g/mol

Monoisotopic Mass

678.20072898 g/mol

Heavy Atom Count

47

UNII

G2TA6F904J

Dates

Last modified: 08-10-2024

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